molecular formula C11H10N2O2 B1424323 4-(1-Methyl-5-imidazolyl)benzoic Acid CAS No. 305806-38-6

4-(1-Methyl-5-imidazolyl)benzoic Acid

Cat. No.: B1424323
CAS No.: 305806-38-6
M. Wt: 202.21 g/mol
InChI Key: VRUJRMUIEJAVSP-UHFFFAOYSA-N
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Description

4-(1-Methyl-5-imidazolyl)benzoic Acid (CAS 305806-38-6) is a high-purity heterocyclic carboxylic acid with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound serves as a versatile building block in organic synthesis and medicinal chemistry, strategically combining a benzoic acid moiety with a 1-methylimidazole ring . The imidazole nucleus is a fundamental structural motif in biology and drug discovery, found in a wide range of therapeutic agents and physiologically active complexes . As a result, this chemical is highly valued in pharmaceutical research for the synthesis of novel compounds, including potential cytokine inhibitors and other biologically active molecules. Its structure, featuring a carboxylic acid handle, makes it suitable for creating amides and esters, or for use in metal-catalyzed cross-coupling reactions to construct more complex molecular architectures . The compound is for research purposes only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. Store sealed in a dry environment at room temperature .

Properties

IUPAC Name

4-(3-methylimidazol-4-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-13-7-12-6-10(13)8-2-4-9(5-3-8)11(14)15/h2-7H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUJRMUIEJAVSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699070
Record name 4-(1-Methyl-1H-imidazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305806-38-6
Record name 4-(1-Methyl-1H-imidazol-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Methyl-5-imidazolyl)benzoic Acid typically involves the reaction of benzoic acid derivatives with imidazole compounds. One common method includes the reaction of benzoyl chloride with 1-methylimidazole under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methyl-5-imidazolyl)benzoic Acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination.

Major Products:

    Oxidation: Imidazole N-oxides.

    Reduction: 4-(1-Methyl-5-imidazolyl)benzyl alcohol.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 4-(1-methyl-5-imidazolyl)benzoic acid exhibits significant antimicrobial properties against a range of bacterial and fungal pathogens. This makes it a candidate for developing new antimicrobial agents to combat resistant strains of bacteria and fungi.

Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in various metabolic pathways. For instance, it has been investigated for its potential to inhibit enzymes linked to cancer progression and other diseases, suggesting its role in drug development aimed at therapeutic interventions.

Drug Development
The compound is being explored as a potential therapeutic agent for treating diseases such as cancer and infectious diseases. Its structural characteristics allow it to interact favorably with biological targets, enhancing its efficacy as a drug candidate.

Material Science

Polymer Synthesis
In material science, this compound is utilized in the synthesis of polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in creating materials with enhanced mechanical and thermal properties.

Nanotechnology Applications
The compound's unique properties are leveraged in the fabrication of nanostructured materials that can be used in electronics and photonics, demonstrating its versatility beyond traditional applications.

Agricultural Chemistry

Pesticide Formulation
The compound is also being researched for its application in agriculture, specifically in the formulation of pesticides and herbicides. Its effectiveness against various pests can be attributed to its biochemical activity, which disrupts the normal functioning of target organisms.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential use in developing new antibiotics.

Case Study 2: Enzyme Inhibition

Another research project focused on the inhibition of specific kinases associated with cancer cell proliferation. The findings revealed that this compound effectively inhibited these kinases in vitro, offering insights into its possible application as a targeted cancer therapy.

Mechanism of Action

The mechanism of action of 4-(1-Methyl-5-imidazolyl)benzoic Acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The benzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity towards biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between 4-(1-Methyl-5-imidazolyl)benzoic acid and related imidazole-containing benzoic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Potential Applications
This compound (Target) C₁₁H₁₀N₂O₂ 218.21 Methyl at imidazole 1-position N/A Drug intermediates, enzyme inhibitors
4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid C₁₆H₁₈N₂O₃ 286.33 Butyl and formyl groups on imidazole 152146-59-3 Eprosartan intermediate (antihypertensive)
4-((1-Ethyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)amino)benzoic Acid C₁₂H₁₃N₃O₃ 247.25 Ethyl, oxo, and dihydroimidazole 112158-56-2 Unknown (likely bioactive intermediate)
4-(4-(Benzo[d][1,3]dioxol-5-yl)-5-(pyridin-2-yl)-1H-imidazol-2-yl)benzoic Acid C₂₂H₁₅N₃O₄ 385.37 Benzo[d][1,3]dioxol-5-yl and pyridin-2-yl groups on imidazole N/A Kinase inhibitors, antimicrobial agents
5-Methyl-3-(1-methyl-1H-imidazol-5-yl)isoxazole-4-carboxylic Acid C₉H₉N₃O₃ 207.19 Methyl on imidazole, fused isoxazole ring 1465879-77-9 Antibacterial or antifungal agents
Key Observations:

Substituent Effects: The methyl group on the imidazole in the target compound enhances steric simplicity compared to bulkier substituents (e.g., butyl or formyl groups in ). This may improve solubility and metabolic stability . Electron-withdrawing groups (e.g., formyl in ) increase reactivity, making such compounds intermediates for further derivatization .

Pharmacological Implications :

  • The pyridin-2-yl and benzo[d][1,3]dioxol-5-yl groups in enhance π-π stacking interactions, making such compounds candidates for kinase inhibition .
  • Isoxazole-imidazole hybrids () are associated with antimicrobial activity due to their ability to disrupt bacterial cell walls .

Physicochemical Properties

  • Solubility : The target compound’s methyl group likely improves lipophilicity compared to polar derivatives like 4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid (), which has higher molecular weight and polarity due to the formyl group .
  • Acidity : The carboxylic acid group (pKa ~2.5) dominates acidity, while the imidazole ring (pKa ~6.9) contributes to pH-dependent solubility .

Biological Activity

4-(1-Methyl-5-imidazolyl)benzoic acid, a derivative of benzoic acid featuring an imidazole ring, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is C₁₁H₁₀N₂O₂. The presence of both an imidazole and a benzoic acid moiety contributes to its amphoteric nature, allowing it to exhibit both acidic and basic characteristics. This versatility enhances its reactivity and potential interactions with various biological targets.

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains, including Helicobacter pylori and other Gram-negative and Gram-positive bacteria .
  • Anticancer Properties : Research indicates that derivatives of benzoic acid can inhibit the activity of several receptor tyrosine kinases involved in cancer progression. In particular, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines .
  • Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, potentially modulating pathways involved in inflammation.
  • Antioxidant Activity : It has been noted for its ability to scavenge free radicals, thus contributing to its antioxidant effects .

The biological effects of this compound are mediated through several mechanisms:

  • Enzyme Modulation : The compound interacts with various enzymes, influencing their activity. For example, it has been shown to activate cathepsins B and L, which play crucial roles in protein degradation pathways .
  • Cell Signaling Pathways : It can affect cellular signaling pathways by modulating the activity of receptors and enzymes involved in key biological processes. This includes the inhibition of specific kinases associated with cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy Against H. pylori :
    A study demonstrated that derivatives similar to this compound effectively inhibited H. pylori growth in vitro, showcasing inhibition zones significantly larger than control compounds .
  • Cytotoxicity in Cancer Cells :
    In a comparative study of benzoic acid derivatives, this compound exhibited potent cytotoxicity against several solid tumor cell lines. The mechanism was linked to the inhibition of receptor tyrosine kinases critical for tumor growth .

Research Findings Summary

The following table summarizes key findings from recent studies regarding the biological activity and potential applications of this compound:

Biological Activity Research Findings References
AntimicrobialEffective against H. pylori and other bacteria
AnticancerInhibits receptor tyrosine kinases; cytotoxic to cancer cells
Anti-inflammatoryModulates inflammatory pathways
AntioxidantScavenges free radicals

Q & A

Q. Advanced Research Focus

  • UPLC-PDA : Achieve ppm-level detection of impurities using a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in H₂O/MeCN) .
  • ²D NMR (HSQC, HMBC) : Resolve overlapping signals from structurally similar byproducts (e.g., regioisomeric imidazoles) .
  • ICP-MS : Detect heavy metal catalysts (e.g., Pd, Ni) if coupling reactions are used .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1-Methyl-5-imidazolyl)benzoic Acid
Reactant of Route 2
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4-(1-Methyl-5-imidazolyl)benzoic Acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.